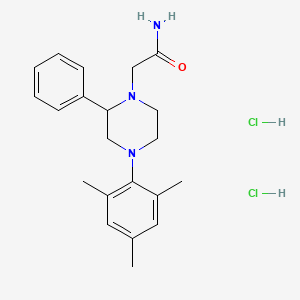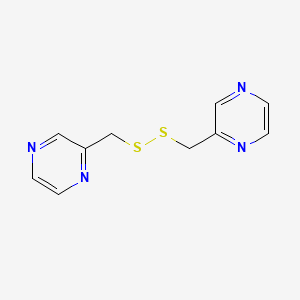
2,2'-Dithiodimethylenedipyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiodimethylenedipyrazine is a sulfur-containing heterocyclic compound characterized by the presence of two pyrazine rings connected via a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiodimethylenedipyrazine typically involves the reaction of pyrazine derivatives with sulfur-containing reagents. One common method includes the use of pyrazine-2-thiol, which undergoes oxidative coupling to form the disulfide bridge. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods: Industrial production of 2,2’-Dithiodimethylenedipyrazine may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dithiodimethylenedipyrazine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiol derivatives.
Substitution: The pyrazine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antioxidant properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiodimethylenedipyrazine involves its interaction with biological molecules through its disulfide bridge. This interaction can lead to the disruption of disulfide bonds in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
2,2’-Dithiodipyridine: Similar disulfide bridge but with pyridine rings instead of pyrazine.
2,2’-Dithiodibenzothiazole: Contains benzothiazole rings connected by a disulfide bridge.
2,2’-Dithiodibenzimidazole: Features benzimidazole rings linked by a disulfide bond.
Uniqueness: 2,2’-Dithiodimethylenedipyrazine is unique due to its specific pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for specific applications.
Properties
CAS No. |
89684-34-4 |
|---|---|
Molecular Formula |
C10H10N4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-[(pyrazin-2-ylmethyldisulfanyl)methyl]pyrazine |
InChI |
InChI=1S/C10H10N4S2/c1-3-13-9(5-11-1)7-15-16-8-10-6-12-2-4-14-10/h1-6H,7-8H2 |
InChI Key |
UCVALZBENNBIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CSSCC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


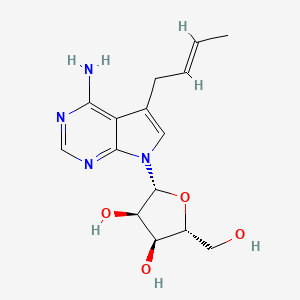
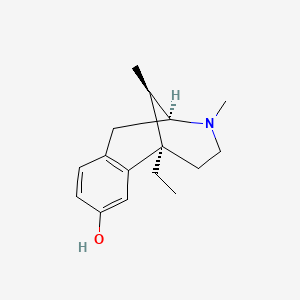

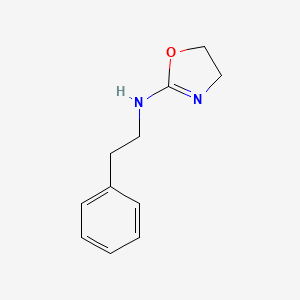
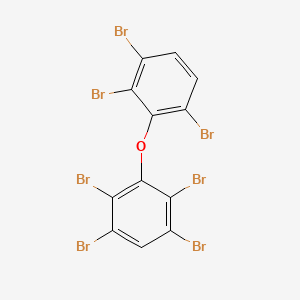
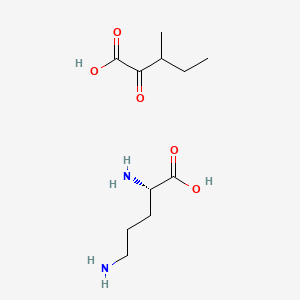

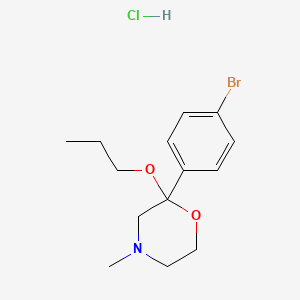
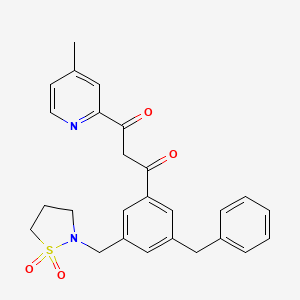
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)



